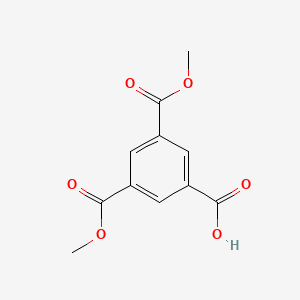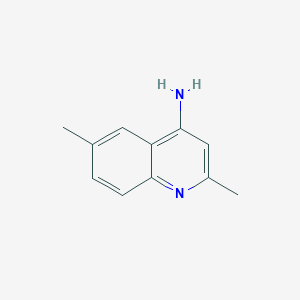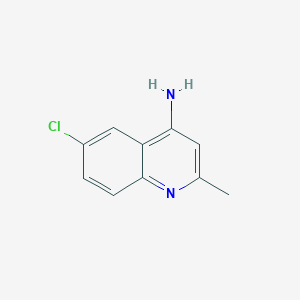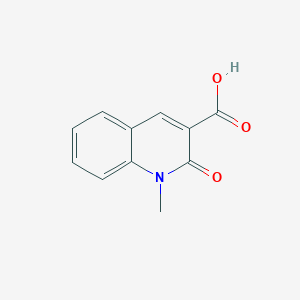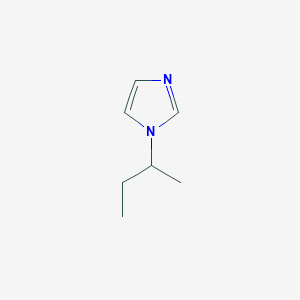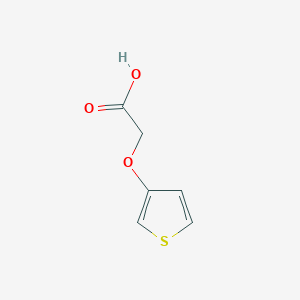
2-(Thiophen-3-yloxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophen-3-yloxy)acetic acid is a chemical compound that is part of a broader class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound with a sulfur atom. The acetic acid moiety attached to the thiophene ring through an oxygen atom suggests that this compound could exhibit unique chemical and physical properties, potentially making it useful in various applications, including the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of thiophene derivatives can be complex, involving multiple steps and various starting materials. For instance, 2-thiopheneacetic acid has been synthesized from thiophene using ethyl oxalyl chloride to produce a glyoxylic ester, followed by reactions with hydrazine and subsequent hydrolysis and reduction under basic conditions . Another method involves condensation of 2-acetylthiophene with n-butylamine, followed by reactions with sulfur and hydrolysis to yield 2-thiopheneacetic acid . These methods highlight the versatility in synthetic approaches for thiophene derivatives.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which can influence the electronic and steric properties of the molecule. For example, in the case of (2-methylphenoxy)acetic acid, dimeric hydrogen bonding involving the carboxylate groups has been observed, which is indicative of the potential for intermolecular interactions in thiophene derivatives .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including electrophilic substitution. The kinetics of bromination of 2-methoxycarbonylthiophene in acetic acid has been studied, showing characteristic features similar to bromination of benzene derivatives . This suggests that the thiophene ring in 2-(thiophen-3-yloxy)acetic acid could also undergo electrophilic substitution reactions, which could be useful in further functionalizing the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on the substituents attached to the thiophene ring. For instance, the antimicrobial activity of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy)acetic acid has been evaluated, showing significant activity against several strains of microbes . This demonstrates the potential biological relevance of thiophene derivatives. Additionally, the crystal structure of (2-methylphenoxy)acetic acid reveals the presence of hydrogen bonding, which could influence the compound's solubility and melting point .
Aplicaciones Científicas De Investigación
Electrochemical Sensing
2-(Thiophen-3-yloxy)acetic acid has been utilized in the development of electrochemical sensors. For instance, it has been used in DNA hybridization electrochemical sensors. The use of derivatives like poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) enables the creation of sensors with a sensitivity of 0.62 microA/nmole and a detection limit of 1 nmole, demonstrating its potential in precise biological and chemical measurements (Cha et al., 2003).
Propiedades
IUPAC Name |
2-thiophen-3-yloxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c7-6(8)3-9-5-1-2-10-4-5/h1-2,4H,3H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKVAVOAEMCJGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509379 |
Source


|
| Record name | [(Thiophen-3-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yloxy)acetic acid | |
CAS RN |
80305-06-2 |
Source


|
| Record name | [(Thiophen-3-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


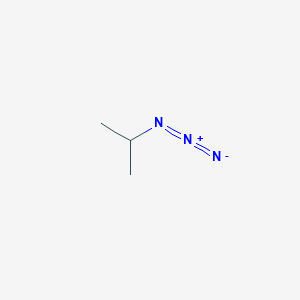
![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)

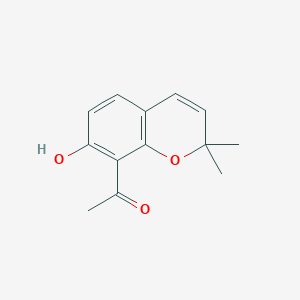
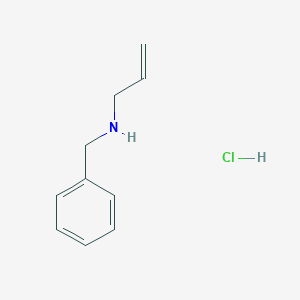
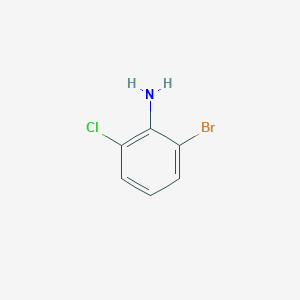

![5-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1281344.png)
